1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane
Overview
Description
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane: is a fluorinated organic compound with the molecular formula C₅H₆F₆O₂ . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane typically involves the fluorination of appropriate precursors. One common method includes the reaction of a fluorinated alcohol with methoxy compounds under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced fluorination techniques and purification methods, such as distillation and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium fluoride can be used to substitute fluorine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and methoxy-substituted compounds, which can be further utilized in different applications .
Scientific Research Applications
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane involves its interaction with molecular targets through its fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of stable fluorine-carbon bonds, which are resistant to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoro-1-propanol
- 1,1,1,3,3-Pentafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methoxypropane
Uniqueness
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
1,1,1,3,3-pentafluoro-2-(fluoromethoxy)-3-methoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c1-12-5(10,11)3(13-2-6)4(7,8)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRCVFXPLMQPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(F)(F)F)OCF)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973689 | |
Record name | 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58109-33-4 | |
Record name | Fluoromethyl 2-methoxy-2,2-difluoro-1-(trifluoromethyl)ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058109334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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